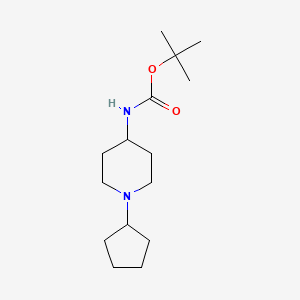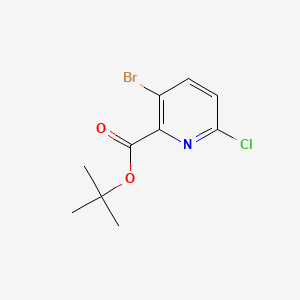
3-bromo-6-chloro-picolinate de tert-butyle
Vue d'ensemble
Description
tert-Butyl 3-bromo-6-chloropicolinate is a chemical compound with the molecular formula C10H11BrClNO2 and a molecular weight of 292.56 g/mol . It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 6 of the pyridine ring are substituted with bromine and chlorine atoms, respectively, and the carboxyl group is esterified with a tert-butyl group .
Applications De Recherche Scientifique
tert-Butyl 3-bromo-6-chloropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 3-bromo-6-chloropicolinate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-5-bromo picolinic acid with pyridine and p-toluenesulfonyl chloride in tert-butanol at 0°C. The reaction mixture is then stirred at room temperature for 12 hours . After the reaction is complete, sodium bicarbonate is added, and the mixture is extracted with ethyl acetate. The organic phases are combined, washed with brine, and dried over sodium sulfate. The solvent is then removed under reduced pressure to afford the desired compound .
Industrial Production Methods
While specific industrial production methods for tert-Butyl 3-bromo-6-chloropicolinate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-bromo-6-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the halogen atoms.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield an amine-substituted picolinate.
Reduction Reactions: The major products are typically the dehalogenated derivatives.
Ester Hydrolysis: The major product is 3-bromo-6-chloropicolinic acid.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-bromo-6-chloropicolinate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms and the ester group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-bromo-6-chloropicolinate can be compared with other halogenated picolinates, such as:
- tert-Butyl 3-chloro-6-bromopicolinate
- tert-Butyl 3-iodo-6-chloropicolinate
- tert-Butyl 3-bromo-6-fluoropicolinate
These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of bromine and chlorine in tert-Butyl 3-bromo-6-chloropicolinate can result in distinct chemical reactivity and biological activity, making it valuable for specific research applications.
Propriétés
IUPAC Name |
tert-butyl 3-bromo-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGXLKXQUDHRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732098 | |
| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235036-15-3 | |
| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
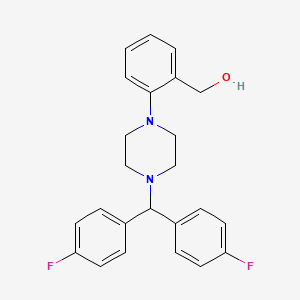
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)
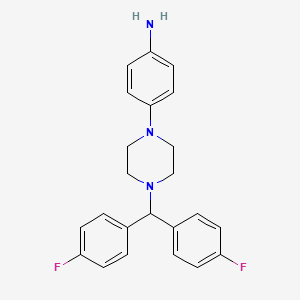
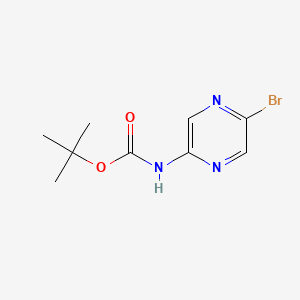
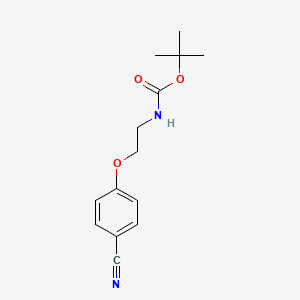
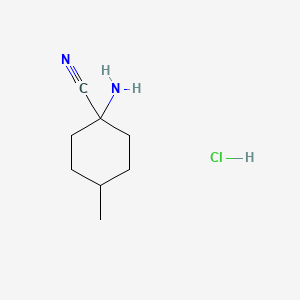
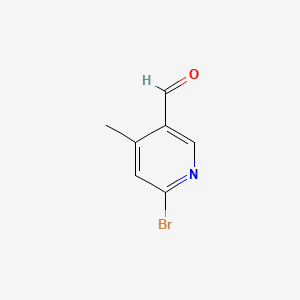
![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)
